molecular formula C6H7N5O B1436491 9-甲基鸟嘌呤 CAS No. 5502-78-3

9-甲基鸟嘌呤

货号 B1436491
CAS 编号: 5502-78-3
分子量: 165.15 g/mol
InChI 键: UUWJNBOCAPUTBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

9-Methylguanine is a compound with the molecular formula C6H7N5O . It is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .


Molecular Structure Analysis

The molecular structure of 9-Methylguanine consists of a purine ring with a methyl group attached to the 9th position . The molecular weight is 165.15 g/mol . The IUPAC name is 2-amino-9-methyl-1H-purin-6-one .


Chemical Reactions Analysis

9-Methylguanine can undergo various chemical reactions. For instance, it can undergo C8-hydroxylation when it interacts with water molecules in the gas phase . This process involves the formation of a 4,8-endoperoxide via a Diels–Alder cycloaddition of singlet O2 .


Physical And Chemical Properties Analysis

9-Methylguanine is a solid compound with a molecular weight of 165.15 g/mol . Its exact physical properties such as melting point, boiling point, and density are not specified in the search results.

未来方向

Future research on 9-Methylguanine could focus on its role in biological systems and its potential use in medical applications. For instance, its oxidation process could provide insights into DNA damage and repair mechanisms . Additionally, its interaction with other drugs could be explored for potential therapeutic applications .

属性

IUPAC Name

2-amino-9-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJNBOCAPUTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049318
Record name 9-Methylguanine
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylguanine

CAS RN

5502-78-3
Record name 9-Methylguanine
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Record name 9-Methylguanine
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Record name 9-Methylguanine
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Record name 9-Methylguanine
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Record name 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one
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Record name 9-METHYLGUANINE
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Synthesis routes and methods

Procedure details

1-Methyl-5-(thiocarbamoyl)amino-1H-imidazole-4-carboxamide (3.98 g, 20 mM) was dissolved in 1N sodium hydroxide (160 ml). Copper acetate, H2O (4.6 g, 23 mM) was added and the reaction mixture as then refluxed for 1 hour. After cooling to 50° C. the formed copper sulphide was filtered off. The filtrate was acidified with acetic acid to pH 5.0. The resulting product was filtered off at 25° C. washed with water and dried. Hereby was isolated 3.16 g (96%) of the title compound as a white powder, mp. >300° C. 13C-NMR(1N NaOD) δppm: 170.7; 163.6; 154.0, 141.4; 120.0; 32.2.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Methylguanine
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9-Methylguanine
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9-Methylguanine

Q & A

Q1: What is the molecular formula and weight of 9-methylguanine?

A1: 9-Methylguanine has a molecular formula of C6H7N5O and a molecular weight of 165.16 g/mol. [] (https://www.semanticscholar.org/paper/26e55791a32e6c846f31c33c555598ca409065e8)

Q2: What spectroscopic techniques are useful for characterizing 9-methylguanine?

A2: Several spectroscopic techniques are valuable for characterizing 9-methylguanine, including:

  • NMR Spectroscopy: Provides information on the structure, dynamics, and interactions of 9-methylguanine in solution. [, , ] (https://www.semanticscholar.org/paper/52bb5e3202770a19789f83f552e7d0f4c4ef7213) (https://www.semanticscholar.org/paper/d22757830028f6dd2ca3815760edb3700d26f1f1)
  • IR and Raman Spectroscopy: Useful for identifying different tautomers and rotamers of 9-methylguanine, particularly in gas-phase and matrix isolation studies. [, , ] (https://www.semanticscholar.org/paper/e2488ad0858e9bb683c0feebaea2bcd9f7a47693) (https://www.semanticscholar.org/paper/9f63c7352e4215d8e01bb2b3b7aa1e4a4ddd6ddc)
  • UV-Vis Spectroscopy: Used to investigate electronic transitions and interactions of 9-methylguanine, particularly in the context of photochemistry and DNA damage. [, , , ] (https://www.semanticscholar.org/paper/7ca7eae31500604adfe35487b4c41aa8eaf20a68) (https://www.semanticscholar.org/paper/04fb3c8db75bc26abd295b5252b7a22af86f9bff)

Q3: How does methylation at the N9 position influence the spectroscopic properties of guanine?

A3: Methylation at the N9 position of guanine leads to distinct shifts in its spectroscopic signatures:

  • NMR: Changes in chemical shifts of protons, particularly H8 and amino group protons, compared to unmethylated guanine are observed. []
  • IR: Perturbations in vibrational frequencies associated with the purine ring system and the N9-methyl group are evident. [, ]

Q4: How does 9-methylguanine interact with amino acids?

A4: 9-Methylguanine interacts with amino acids primarily through hydrogen bonding. Acrylamide, mimicking the amide side chain of asparagine and glutamine, forms a stable dimer with 9-methylguanine via two hydrogen bonds: C6=O(9-methylguanine)···H—N(acrylamide) and N1—H(9-methylguanine)···O(acrylamide). []

Q5: How does the reactivity of 9-methylguanine differ from guanine in the context of singlet oxygen oxidation?

A5: While both guanine and 9-methylguanine undergo singlet oxygen oxidation, their reactivity and initial products differ. 9-Methylguanine, in its radical cation form, primarily yields an 8-peroxide intermediate upon reaction with singlet oxygen. In contrast, neutral guanine is believed to first form a 4,8-endoperoxide. [, ] This difference highlights the impact of methylation and ionization state on guanine's susceptibility to oxidation.

Q6: What is the role of protonation and deprotonation in the singlet oxygen oxidation of 9-methylguanine?

A6: Protonation and deprotonation significantly influence the singlet oxygen oxidation pathway of 9-methylguanine: [] - Protonated 9-methylguanine: Oxidation proceeds via a concerted cycloaddition, leading to a 5,8-endoperoxide intermediate. - Deprotonated 9-methylguanine: Oxidation follows a stepwise mechanism, forming an 8-peroxide that rearranges into a 4,8-endoperoxide.

Q7: What are the key factors influencing the stability of metal complexes with 9-methylguanine?

A7: Several factors govern the stability of metal complexes with 9-methylguanine: [, ]

    Q8: How is computational chemistry being used to understand 9-methylguanine interactions and reactions?

    A8: Computational chemistry plays a crucial role in elucidating 9-methylguanine chemistry:

    • Structure Prediction: Determining stable conformations, tautomers, and rotamers of 9-methylguanine and its complexes. [, , , , , ]
    • Reaction Mechanism Elucidation: Mapping reaction pathways, identifying transition states, and calculating energy barriers for reactions involving 9-methylguanine. [, , , ]
    • Interaction Energy Calculations: Quantifying the strength of hydrogen bonding and other intermolecular interactions in 9-methylguanine complexes. [, , , ]
    • Solvent Effects: Evaluating the impact of solvation on the stability and reactivity of 9-methylguanine and its complexes. [, , ]
    • Spectroscopic Property Prediction: Calculating vibrational frequencies, electronic transitions, and other spectroscopic parameters to assist in experimental characterization. [, , ]

    Q9: What computational methods are commonly employed in studying 9-methylguanine?

    A9: Various computational methods are utilized, often in a complementary manner, to study 9-methylguanine, including:

    • Density Functional Theory (DFT): A widely used method for ground-state electronic structure calculations, geometry optimizations, and energy evaluations. [, , , , , ]
    • Møller-Plesset Perturbation Theory (MP2): Used to account for electron correlation effects, often providing more accurate energetics compared to DFT. [, , ]
    • Coupled Cluster Theory (CCSD(T)): A highly accurate method for energy calculations and benchmarking other methods. [, , , ]
    • Molecular Mechanics (MM): Used for studying large systems or performing molecular dynamics simulations. []

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